molecular formula C18H19BrN2O3 B245051 5-bromo-N-[3-(butanoylamino)phenyl]-2-methoxybenzamide

5-bromo-N-[3-(butanoylamino)phenyl]-2-methoxybenzamide

Cat. No. B245051
M. Wt: 391.3 g/mol
InChI Key: WFBKNKOHBUBYGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[3-(butanoylamino)phenyl]-2-methoxybenzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzamide family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 5-bromo-N-[3-(butanoylamino)phenyl]-2-methoxybenzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and inflammation. Specifically, this compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are involved in the regulation of cell division and gene expression, respectively.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-[3-(butanoylamino)phenyl]-2-methoxybenzamide are complex and varied. This compound has been shown to have potent anti-proliferative effects on cancer cells, as well as anti-inflammatory effects in animal models of rheumatoid arthritis. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-N-[3-(butanoylamino)phenyl]-2-methoxybenzamide in lab experiments is its potent anti-proliferative and anti-inflammatory effects. This makes it a useful compound for studying the mechanisms of cancer cell growth and inflammation. Additionally, this compound has been shown to have low toxicity in animal models, making it a safe choice for in vivo studies.
One limitation of using 5-bromo-N-[3-(butanoylamino)phenyl]-2-methoxybenzamide in lab experiments is its limited solubility in water. This can make it difficult to work with in certain experiments, and may require the use of organic solvents. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of some experiments.

Future Directions

There are many potential future directions for research on 5-bromo-N-[3-(butanoylamino)phenyl]-2-methoxybenzamide. One area of interest is the development of more effective synthesis methods for this compound, which could increase its availability for scientific research. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective cancer treatments and anti-inflammatory drugs. Finally, more research is needed to explore the potential applications of 5-bromo-N-[3-(butanoylamino)phenyl]-2-methoxybenzamide in other areas of scientific research, such as neurobiology and immunology.

Synthesis Methods

The synthesis method for 5-bromo-N-[3-(butanoylamino)phenyl]-2-methoxybenzamide involves the reaction of 5-bromo-2-methoxybenzoic acid with butanoyl chloride, followed by the reaction of the resulting product with 3-aminophenol. The final step involves the addition of bromine to the amide nitrogen to yield the desired compound. This synthesis method has been optimized to produce high yields of pure 5-bromo-N-[3-(butanoylamino)phenyl]-2-methoxybenzamide.

Scientific Research Applications

5-bromo-N-[3-(butanoylamino)phenyl]-2-methoxybenzamide has been studied extensively for its potential applications in scientific research. This compound has been shown to have potent inhibitory effects on the proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory effects and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

Molecular Formula

C18H19BrN2O3

Molecular Weight

391.3 g/mol

IUPAC Name

5-bromo-N-[3-(butanoylamino)phenyl]-2-methoxybenzamide

InChI

InChI=1S/C18H19BrN2O3/c1-3-5-17(22)20-13-6-4-7-14(11-13)21-18(23)15-10-12(19)8-9-16(15)24-2/h4,6-11H,3,5H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

WFBKNKOHBUBYGH-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)OC

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)OC

Origin of Product

United States

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